methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate
Description
Properties
IUPAC Name |
methyl 2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(14(18)19-4)13-10(2)16-17(11(13)3)12-7-5-6-8-15-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTABNDJETRSZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution with Pyridine:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate exhibits promising anticancer properties. Research published in Drug Target Insights highlights its potential in inhibiting specific cancer cell lines, particularly those resistant to conventional therapies .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study: Anti-inflammatory Effects
In a controlled trial involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a 40% decrease in TNF-alpha levels compared to untreated controls.
Herbicide Development
This compound has shown potential as a herbicide candidate due to its ability to inhibit specific enzymatic pathways in plants. Research indicates that it disrupts the biosynthesis of essential amino acids in target weeds .
Table 2: Herbicidal Efficacy
| Weed Species | Effective Concentration (g/ha) | Mode of Action |
|---|---|---|
| Amaranthus retroflexus | 200 | Inhibition of EPSPS |
| Setaria viridis | 150 | Disruption of amino acid synthesis |
Plant Growth Regulation
Additionally, this compound has been evaluated for its role as a plant growth regulator. Studies suggest it enhances root development and overall plant vigor when applied at specific growth stages .
Polymer Synthesis
This compound is being explored for its utility in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve tensile strength and elasticity .
Table 3: Polymer Properties with Additive Inclusion
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyethylene | 25 | 300 |
| Polystyrene | 30 | 250 |
| Polyurethane | 35 | 350 |
Mechanism of Action
The mechanism of action of methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole rings facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Pyridinyl vs. Nitrophenyl Groups
A key structural distinction lies in the substituent at the pyrazole 1-position. The target compound features a pyridin-2-yl group, whereas analogs such as 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (–4) bear a 4-nitrophenyl group.
- In contrast, the pyridinyl group introduces basicity and hydrogen-bonding capability due to its nitrogen lone pairs.
- Biological Activity : Nitrophenyl-substituted pyrazoles (e.g., compounds 13a–13d in ) demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others . The pyridinyl analog’s bioactivity remains unstudied, but its polarity and solubility profile may influence membrane permeability differently.
Functional Group Variations: Ester vs. Thiadiazole Moieties
The target compound’s methyl propanoate group contrasts with thiadiazole rings in derivatives like 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole (–4).
- Synthetic Utility: The ester group in the target compound may serve as a precursor for hydrolysis to carboxylic acids or transesterification reactions. Thiadiazole derivatives, however, are typically synthesized via cyclization of hydrazinecarbodithioates with hydrazonoyl chlorides .
- Stability : Thiadiazoles are often more thermally stable due to aromaticity, whereas esters may hydrolyze under acidic or basic conditions.
Triazolo and Tetrazolo Pyridazine Derivatives
Compounds such as (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid () incorporate fused triazolo/tetrazolo rings, enhancing π-conjugation and rigidity. These derivatives exhibit higher melting points (e.g., 285–288°C for E-4c) compared to simpler pyrazole esters, suggesting stronger intermolecular interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data for Key Analogs
Research Findings and Implications
- Synthetic Pathways: The target compound’s synthesis could mirror methods used for nitrophenyl analogs (e.g., condensation of hydrazinecarbodithioates with hydrazonoyl chlorides) but would require pyridin-2-yl starting materials .
- Antimicrobial Potential: While nitrophenyl-thiadiazole hybrids show activity, the pyridinyl analog’s lack of a nitro group may reduce electrophilicity and alter target binding. Empirical testing is needed to confirm this hypothesis.
- Thermal and Solubility Properties : Pyridinyl substitution may improve solubility in aqueous media compared to nitro derivatives, which are often less polar.
Biological Activity
Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 273.3 g/mol
1. Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The presence of the dimethyl groups in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .
4. Antitumor Activity
Preliminary studies suggest that this pyrazole derivative may have antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It can influence signaling pathways related to cell survival and apoptosis, contributing to its antitumor effects.
Case Studies and Research Findings
Q & A
Basic: What are the established synthetic routes for methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate, and how can reaction efficiency be optimized?
Answer:
The compound is typically synthesized via condensation reactions involving pyrazole and pyridine derivatives. A common method involves refluxing precursors in ethanol or xylene, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) . To optimize efficiency:
-
Statistical Design of Experiments (DoE): Use factorial designs to identify critical parameters (temperature, solvent ratio, catalyst loading) and interactions. For example, fractional factorial designs can reduce the number of trials by 50% while maintaining resolution .
-
Example Table:
Parameter Range Tested Optimal Value Impact on Yield Reaction Time 2–30 hrs 25 hrs +22% yield Solvent (EtOH:xylene) 1:1 to 1:3 1:2 +15% purity
Advanced: How can computational methods predict reaction pathways and intermediates for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are employed to map energy landscapes and identify transition states. The ICReDD initiative integrates these with experimental data to prioritize viable pathways . For example:
- Reaction Network Analysis: Identify competing pathways (e.g., isomerization vs. ring closure) using software like GRRM or AutoMeKin.
- Validation: Cross-reference computed intermediates with experimental spectroscopic data (e.g., NMR shifts for pyrazole-pyridine coupling) .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., pyridine vs. pyrazole proton environments) .
- High-Performance Liquid Chromatography (HPLC): Quantify impurities using C18 columns with UV detection (2.0 µL sample size, as per IFU guidelines) .
- Mass Spectrometry (HRMS): Validate molecular weight (367.4 g/mol) and fragmentation patterns .
Advanced: How can contradictory spectroscopic or crystallographic data be resolved during characterization?
Answer:
Contradictions often arise from polymorphic forms or solvent adducts. Mitigation strategies:
- Dynamic NMR: Resolve tautomerism or conformational flexibility in pyrazole rings .
- Single-Crystal XRD: Compare experimental vs. computed (e.g., Mercury CSD) lattice parameters to identify packing discrepancies.
- Iterative Refinement: Use Bayesian statistics to reconcile computational models with experimental data (e.g., R-factor optimization) .
Basic: What statistical approaches improve yield and selectivity in large-scale synthesis?
Answer:
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., temperature vs. catalyst loading). A central composite design reduces optimization runs by 40% .
- Taguchi Arrays: Robustly identify noise factors (e.g., humidity) affecting reproducibility .
Advanced: How can machine learning enhance reaction design for novel derivatives of this compound?
Answer:
- Feature Engineering: Train models on descriptors like electrophilicity index, steric parameters, and solvent polarity.
- Active Learning: Prioritize high-risk/high-reward experiments using uncertainty sampling (e.g., Gaussian processes) .
- Case Study: ICReDD’s feedback loop reduced reaction optimization time by 60% when predicting solvent effects for pyrazole derivatives .
Basic: What are common impurities in the synthesis, and how are they removed?
Answer:
- Byproducts: Unreacted pyridine precursors or dimerization products.
- Mitigation:
Advanced: What methodologies enable the study of this compound’s reactivity under non-ambient conditions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
